N-[1-(4-methoxyphenyl)ethyl]acrylamide
CAS No.:
Cat. No.: VC14842063
Molecular Formula: C12H15NO2
Molecular Weight: 205.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15NO2 |
|---|---|
| Molecular Weight | 205.25 g/mol |
| IUPAC Name | N-[1-(4-methoxyphenyl)ethyl]prop-2-enamide |
| Standard InChI | InChI=1S/C12H15NO2/c1-4-12(14)13-9(2)10-5-7-11(15-3)8-6-10/h4-9H,1H2,2-3H3,(H,13,14) |
| Standard InChI Key | QRJPCVLQFJXDFJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=CC=C(C=C1)OC)NC(=O)C=C |
Introduction
Structural and Molecular Characteristics
N-[1-(4-Methoxyphenyl)ethyl]acrylamide belongs to the acrylamide class, distinguished by its functional group. The compound’s IUPAC name, N-[1-(4-methoxyphenyl)ethyl]prop-2-enamide, reflects its substitution pattern: a 4-methoxyphenyl group (-C₆H₄-OCH₃) is attached to the ethylamine backbone, which is further linked to the acrylamide moiety. Key structural features include:
Molecular Geometry and Stereochemistry
The compound’s planar acrylamide group enables conjugation between the carbonyl and vinyl groups, influencing its reactivity in polymerization and crosslinking reactions. The 4-methoxyphenyl substituent introduces steric hindrance and electronic effects, moderating interactions with biological targets or polymer matrices.
Table 1: Key Physicochemical Properties of N-[1-(4-Methoxyphenyl)ethyl]acrylamide
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 205.25 g/mol |
| IUPAC Name | N-[1-(4-methoxyphenyl)ethyl]prop-2-enamide |
| Canonical SMILES | CC(C1=CC=C(C=C1)OC)NC(=O)C=C |
| InChI Key | QRJPCVLQFJXDFJ-UHFFFAOYSA-N |
Synthesis and Manufacturing Processes
The synthesis of N-[1-(4-methoxyphenyl)ethyl]acrylamide typically involves two stages: (1) preparation of the 1-(4-methoxyphenyl)ethylamine intermediate and (2) its subsequent reaction with acryloyl chloride or acrylic acid derivatives.
Synthesis of 1-(4-Methoxyphenyl)ethylamine
A patented method (WO2015159170A2) describes an enantioselective synthesis of 1-(4-methoxyphenyl)ethylamine using asymmetric hydroboration-amination. Starting from 1-methoxy-4-vinylbenzene, catecholborane and a chiral rhodium-(S)-quinap complex yield the amine with 98% optical purity . This intermediate is critical for ensuring stereochemical control in the final acrylamide product.
Acrylamide Formation
The amine intermediate is reacted with acryloyl chloride in the presence of a base (e.g., triethylamine) to form N-[1-(4-methoxyphenyl)ethyl]acrylamide. The reaction proceeds via nucleophilic acyl substitution, with the amine attacking the electrophilic carbonyl carbon of acryloyl chloride.
Key Reaction:
Applications in Material Science
Polymer Chemistry
The compound’s vinyl group enables radical polymerization, forming hydrogels or copolymers with tunable mechanical properties. Such materials are explored for drug delivery systems and responsive coatings.
Photoresist Components
Acrylamides with aromatic substituents are used in photolithography due to their UV stability. The 4-methoxyphenyl group may reduce side reactions during photopatterning.
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